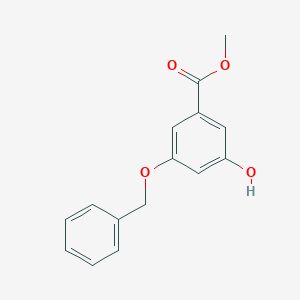

Methyl 3-(benzyloxy)-5-hydroxybenzoate

Descripción general

Descripción

Methyl 3-(benzyloxy)-5-hydroxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by a benzyloxy group attached to the third position and a hydroxy group at the fifth position of the benzoate ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(benzyloxy)-5-hydroxybenzoate typically involves the esterification of 3-(benzyloxy)-5-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form the corresponding alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Halogenated or nitrated benzoates.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Synthesis of Bioactive Compounds

Methyl 3-(benzyloxy)-5-hydroxybenzoate is utilized in the synthesis of various bioactive compounds, including chromane derivatives. These derivatives are being studied for their inhibitory effects on salicylate synthase from Mycobacterium species, which could lead to novel treatments for tuberculosis and other infections.

1.2 Antioxidant Properties

Preliminary studies suggest that this compound exhibits antioxidant properties, which may help mitigate oxidative stress-related diseases. Its structural similarity to other polyphenols indicates potential anti-inflammatory and antimicrobial activities, making it a candidate for therapeutic applications in managing chronic diseases .

1.3 Inhibition of Enzymes

Research indicates that this compound can be involved in the design of inhibitors for human monoamine oxidases (hMAOs). Compounds with similar benzyloxy moieties have shown significant inhibitory effects against hMAO-B, which is implicated in neurodegenerative disorders such as Parkinson's disease .

Biochemical Applications

2.1 Synthesis of Cyclodepsipeptides

The compound serves as a precursor in synthesizing fragments of cytotoxic cyclodepsipeptides, such as onchidin, which demonstrate moderate cytotoxic activity against cancer cells. This synthesis involves stereoselective methods like the Arndt-Eistert homologation reaction.

2.2 Transition Metal Complexes

this compound is also employed in synthesizing transition metal complexes derived from Schiff base ligands. These complexes have shown promise as antioxidants and in decolorizing solutions of DPPH (2,2-diphenyl-1-picrylhydrazyl), a common method for evaluating antioxidant activity .

Materials Science Applications

3.1 Development of Functional Materials

In materials science, this compound is explored for its potential to form liquid crystalline phases through host-guest interactions. This characteristic is crucial for developing advanced materials with specific optical and electronic properties .

3.2 Structural Modifications

The compound's structure allows for various modifications that can enhance its solubility and bioavailability, making it suitable for drug formulation processes .

Mecanismo De Acción

The mechanism of action of Methyl 3-(benzyloxy)-5-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group at the fifth position can form hydrogen bonds with target proteins, influencing their activity. Additionally, the benzyloxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparación Con Compuestos Similares

Methyl 3-hydroxybenzoate: Lacks the benzyloxy group, resulting in different chemical properties and reactivity.

Methyl 3-(methoxy)-5-hydroxybenzoate: Contains a methoxy group instead of a benzyloxy group, leading to variations in its biological activity and applications.

Uniqueness: Methyl 3-(benzyloxy)-5-hydroxybenzoate is unique due to the presence of both the benzyloxy and hydroxy groups, which confer distinct chemical and biological properties

Actividad Biológica

Methyl 3-(benzyloxy)-5-hydroxybenzoate is an organic compound with significant potential in pharmacology and biochemistry due to its unique structure, which includes a benzyloxy group and a hydroxy group on a benzoate framework. This article explores the biological activities of this compound, focusing on its antioxidant, anti-inflammatory, and antimicrobial properties, as well as its mechanisms of action and potential therapeutic applications.

- Molecular Formula : C₁₅H₁₄O₄

- Molecular Weight : 258.27 g/mol

- Structure : The compound features a benzyloxy group at the 3-position and a hydroxy group at the 5-position of the benzoate structure, which influences its reactivity and biological interactions.

Antioxidant Properties

This compound has been identified as possessing antioxidant properties , which are crucial in combating oxidative stress-related diseases. Preliminary studies indicate that it can effectively scavenge free radicals, thus protecting cells from oxidative damage. The compound's antioxidant activity is comparable to established antioxidants, making it a candidate for further research in therapeutic applications against oxidative stress conditions.

Anti-inflammatory Activity

Research has shown that compounds with similar structures exhibit significant anti-inflammatory effects. This compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response. In vitro studies have reported IC₅₀ values ranging from 6.71 μM to 41.59 μM for various derivatives in COX-2 inhibition assays, suggesting that this compound could be developed into an effective anti-inflammatory agent .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties , particularly against Gram-positive bacteria. Studies indicate that it can inhibit the growth of pathogenic strains such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported at around 8 μM for certain derivatives . This suggests potential applications in treating bacterial infections.

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxy group contributes to the compound's ability to donate electrons and neutralize free radicals.

- Enzyme Inhibition : By interacting with COX enzymes, the compound may reduce the production of pro-inflammatory mediators.

- Cellular Interaction : Ongoing studies are investigating how this compound interacts with cellular pathways related to inflammation and oxidative stress.

Case Studies and Research Findings

- COX-2 Inhibition Study :

- Antioxidative Activity Assessment :

- Antimicrobial Efficacy :

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 4-(benzyloxy)-3-hydroxybenzoate | C₁₅H₁₄O₄ | Different positioning of hydroxy and benzyloxy groups |

| Ethyl 3-(benzyloxy)-5-hydroxybenzoate | C₁₆H₁₈O₄ | Ethyl group instead of methyl |

| Propyl 3-(benzyloxy)-5-hydroxybenzoate | C₁₇H₂₀O₄ | Propyl group leading to different solubility |

The structural differences among these compounds may influence their biological activities and therapeutic potentials.

Propiedades

IUPAC Name |

methyl 3-hydroxy-5-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-18-15(17)12-7-13(16)9-14(8-12)19-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDPIXQLSJXBHGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428678 | |

| Record name | methyl 3-(benzyloxy)-5-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54915-31-0 | |

| Record name | methyl 3-(benzyloxy)-5-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.